molecular formula C22H22N6O2 B2424293 3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone CAS No. 860785-47-3

3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone

Cat. No.: B2424293
CAS No.: 860785-47-3
M. Wt: 402.458
InChI Key: ZCYMZYMCJYCXQG-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Based on the structural similarity to imidazole and indole derivatives, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Compounds with similar structures, such as imidazole and indole derivatives, have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

Compounds with similar structures, such as imidazole and indole derivatives, are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Based on the broad range of biological activities associated with similar structures, it can be inferred that the compound may exert a variety of effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .

Properties

IUPAC Name

3,3-dimethyl-1-[3-[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazole-4-carbonyl]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-13-16-8-5-9-17(16)24-21(23-13)28-11-18(25-26-28)19(29)14-6-4-7-15(10-14)27-12-22(2,3)20(27)30/h4,6-7,10-11H,5,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYMZYMCJYCXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)C4=CC(=CC=C4)N5CC(C5=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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